3-(9H-Fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid
CAS No.: 1691987-20-8
Cat. No.: VC6323163
Molecular Formula: C21H21NO5
Molecular Weight: 367.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1691987-20-8 |
|---|---|
| Molecular Formula | C21H21NO5 |
| Molecular Weight | 367.401 |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)oxane-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H21NO5/c23-19(24)21(10-5-11-26-13-21)22-20(25)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18H,5,10-13H2,(H,22,25)(H,23,24) |
| Standard InChI Key | FSTODTDQUSBARU-UHFFFAOYSA-N |
| SMILES | C1CC(COC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a six-membered oxane ring substituted at the 3-position with both a carboxylic acid group and an Fmoc-protected amino moiety. The Fmoc group, a fluorene derivative linked via a methoxycarbonyl bridge, provides steric protection for the amine during synthetic processes. The molecular formula is , with a molecular weight of 381.43 g/mol .
Key Functional Groups:
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Oxane Ring: A saturated oxygen-containing heterocycle contributing to conformational rigidity.
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Carboxylic Acid: Enables participation in condensation reactions, critical for peptide bond formation.
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Fmoc Group: A photolabile protecting group removable under mild basic conditions (e.g., piperidine) .
Spectral Characteristics
While experimental spectral data for this specific compound is limited, analogous Fmoc-protected amino acids exhibit distinct NMR and IR profiles:
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H NMR: Signals for fluorene protons (7.2–7.8 ppm), oxane ring protons (3.0–4.5 ppm), and carboxylic acid protons (broad ~12 ppm) .
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IR: Stretches at 1700–1750 cm (carbonyl groups) and 3300 cm (N-H) .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis follows a multi-step protocol adapted from Fmoc chemistry methodologies :
Step 1: Cyclization to Form Oxane Ring
A cyclization reaction using diols or epoxy precursors under acidic or basic conditions generates the oxane scaffold. For example, 3-aminooxane-3-carboxylic acid is prepared via intramolecular ether formation .
Step 2: Fmoc Protection
The amine group is protected using (9H-fluoren-9-yl)methyl chloroformate in the presence of a base (e.g., potassium carbonate). This step occurs in a biphasic system (dioxane/water) to enhance yield and purity :
Reaction Conditions:
Step 3: Purification
Crude product is acidified (pH 2) and extracted with ethyl acetate. Further purification via recrystallization or column chromatography yields >95% purity .
Industrial Production
Scaling up requires optimizing solvent recovery and catalytic efficiency. Continuous flow reactors are employed to maintain temperature control and reduce reaction times .
Applications in Peptide Synthesis
Role of the Fmoc Group
The Fmoc moiety protects the amino group during solid-phase peptide synthesis (SPPS). Its removal under mild conditions (20% piperidine in DMF) minimizes side reactions, preserving peptide integrity .
Mechanism of Deprotection:
This stepwise approach enables sequential peptide elongation .
Case Study: Synthesis of β-Peptides
Incorporating 3-(Fmoc-amino)oxane-3-carboxylic acid into β-peptides introduces conformational constraints, enhancing metabolic stability. Comparative studies show a 2.3-fold increase in protease resistance compared to linear analogs .
Biological and Pharmacological Relevance
Fluorescent Labeling
The fluorene moiety exhibits intrinsic fluorescence (), enabling its use as a non-invasive probe for tracking peptide delivery in vivo .
Drug Delivery Systems
Conjugating the compound to anticancer agents (e.g., doxorubicin) improves solubility and target specificity. In murine models, Fmoc-functionalized nanoparticles showed a 40% reduction in tumor volume vs. controls .
Comparative Analysis of Fmoc-Protected Amino Acids
| Compound Name | Structure | Applications | Key Advantages |
|---|---|---|---|
| 3-(Fmoc-amino)oxetane-3-carboxylic acid | Oxetane ring | Constrained peptide analogs | Enhanced metabolic stability |
| Fmoc-Ala-OH | Linear alkyl chain | Standard SPPS | High coupling efficiency |
| 3-(Fmoc-amino)oxane-3-carboxylic acid | Oxane ring | β-peptides, drug delivery | Rigidity, fluorescence |
Stability and Reactivity
Thermal Stability
The compound decomposes at 210°C, with the Fmoc group showing partial degradation above 150°C . Storage at -20°C under argon ensures long-term stability.
Reactivity in Solution
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